molecular formula C20H21ClN2O3S B5816456 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline

1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline

Cat. No. B5816456
M. Wt: 404.9 g/mol
InChI Key: XIVWUQPDFCPDBN-UHFFFAOYSA-N
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Description

1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline, also known as CPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPI is a small molecule inhibitor that has been shown to be effective in a variety of biological systems. In

Mechanism of Action

The mechanism of action of 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline is complex and involves several different pathways. One of the main targets of 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline is the cyclic nucleotide-gated ion channel, which is involved in the regulation of cellular signaling and ion flux. 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline has been shown to inhibit the activity of this channel, leading to changes in cellular signaling and gene expression. 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline has also been shown to inhibit the activity of phosphodiesterases, which are enzymes that catalyze the breakdown of cyclic nucleotides. This inhibition can lead to an increase in the levels of cyclic nucleotides, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegenerative diseases. 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline has also been shown to have a role in regulating cellular signaling and gene expression, which can lead to changes in cell behavior and physiology.

Advantages and Limitations for Lab Experiments

1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline has also been shown to be effective in a variety of biological systems, making it a versatile tool for scientific research. However, there are also some limitations to the use of 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline in lab experiments. It can be difficult to achieve a high yield of the desired product during synthesis, and the mechanism of action of 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline is complex and not fully understood.

Future Directions

There are several future directions for research on 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline. One area of interest is the development of more efficient synthesis methods for 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline. Another area of interest is the identification of new targets for 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline, which could lead to the development of new therapeutic agents. Additionally, there is a need for further research to fully understand the mechanism of action of 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline and its role in regulating cellular signaling and gene expression. Overall, 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline has the potential to be a valuable tool for scientific research and the development of new therapeutic agents.

Synthesis Methods

The synthesis of 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline involves several steps. The first step is the preparation of 1-(4-chlorophenylsulfonyl)piperidine, which is then reacted with indoline-2-carboxylic acid to form 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline. This reaction is typically carried out under acidic conditions and requires careful control of temperature and reaction time to achieve a high yield of the desired product.

Scientific Research Applications

1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline has been extensively studied for its potential applications in scientific research. It has been shown to be effective in a variety of biological systems, including cancer, inflammation, and neurodegenerative diseases. 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline has been shown to inhibit the activity of several key enzymes and proteins, including phosphodiesterases and cyclic nucleotide-gated ion channels. This inhibition can lead to a variety of physiological effects, including changes in cellular signaling, gene expression, and protein synthesis.

properties

IUPAC Name

[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c21-17-5-7-18(8-6-17)27(25,26)22-12-9-16(10-13-22)20(24)23-14-11-15-3-1-2-4-19(15)23/h1-8,16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVWUQPDFCPDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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